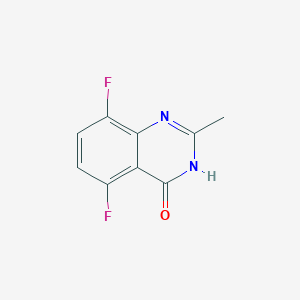

5,8-Difluoro-2-methylquinazolin-4(3H)-one

Cat. No. B1436811

Key on ui cas rn:

825654-55-5

M. Wt: 196.15 g/mol

InChI Key: OWYQUFPESYKSJB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07659297B2

Procedure details

A solution of 2.4 g (18.6 mmol) of 2,5-difluoroaniline in 11 ml of water and 1.6 ml of concentrated hydrochloric acid (37%) that is 50° C. is added to a solution of 3.35 g (20.25 mmol) of chloral hydrate and 21.27 g (149.7 mmol) of sodium sulfate in 72 ml of water, which was previously stirred at this temperature for 1 hour. It is stirred for another 30 minutes at room temperature, and after the addition of 4.09 g (58.9 mmol) of hydroxylammonium chloride in 19 ml of water, it is heated over 45 minutes to 125° C. and this temperature is maintained for 5 minutes. After cooling, and after another hour, the deposited light brown precipitate is filtered off, washed with water, and dried. 3.0 g (15.0 mmol) of the hydroxylimine is obtained as an intermediate product, which is dissolved in portions in 15 ml of concentrated sulfuric acid at 60° C. After the addition is completed, it is heated for 2 hours to 80° C. and for 4 hours to 90° C. It is allowed to cool, and the solution is poured onto 100 g of ice. It is extracted with ethyl acetate, the organic phase is washed with water, dried on sodium sulfate and concentrated by evaporation. After chromatography on silica gel with hexane-ethyl acetate (0-45%), 1.2 g (7.1 mmol) of 4,7-difluoroisatin is obtained. 1.8 ml of a 30% hydrogen peroxide solution is added in drops to the isatin in 30 ml of a 1 molar sodium hydroxide solution over 10 minutes. After 2 hours of stirring at room temperature, it is cooled to 0° C., and 5 ml of a 4 molar hydrochloric acid is added and diluted with 50 ml of water. It is extracted with ethyl acetate, dried on sodium sulfate, concentrated by evaporation, and 1.27 g of the 3,6-difluoroanthranilic acid, which is reacted without further purification, is obtained quantitatively. The 3,6-difluoroanthranilic acid is heated in 8 ml of acetic acid anhydride for 45 minutes to 100° C. After cooling, the acetic acid and excess acetic acid anhydride that are produced are removed azeotropically with toluene in a vacuum. The residue is mixed with 40 ml of a 25% ammonia solution while being cooled with ice, and it is stirred for 72 hours. It is diluted with water and acidified with acetic acid. It is extracted with ethyl acetate, the organic phase is washed with water, dried on sodium sulfate, and concentrated by evaporation. The thus obtained 1.03 g (5.25 mmol) of 5,8-difluoro-2-methyl-3H-quinazolin-4-one and 6 g of phosphorus pentachloride are heated in 20 ml of phosphoryl chloride over 12 hours to 125° C. After cooling, it is poured into saturated NaHCO3 solution and extracted with ethyl acetate. The organic phase is dried, and the solvent is removed. 1.7 g of 4-chloro-5,8-difluoro-2-methylquinazoline, which is dissolved in 60 ml of ethyl acetate and 5 ml of triethylamine, is obtained quantitatively. 600 mg of palladium on carbon is added, and it is shaken for 2 hours (480 ml hydrogen absorption) under a hydrogen atmosphere at normal pressure. Catalyst is removed from the solution by means of filtration on Celite, whereby it is rewashed with 100 ml of ethanol and concentrated by evaporation. After chromatography on silica gel with hexane-ethyl acetate-ethanol (0-40%), 550 mg of 5,8-difluoro-2-methylquinazoline is obtained. 890 mg (13.7 mmol) of sodium azide is added to 240 mg (1.3 mmol) of 5,8-difluoro-2-methylquinazoline, 300 mg (1.13 mmol) of 18-crown-6 in 10 ml DMF, and the mixture is heated over 8 hours to 125° C. The solvent is removed in a vacuum, it is chromatographed on silica gel with ethyl acetate, and 52 mg of product is obtained.

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]2[C:3]=1[C:4](=O)[NH:5][C:6]([CH3:13])=[N:7]2.P(Cl)(Cl)(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>P(Cl)(Cl)(Cl)=O.[Pd]>[F:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]2[C:3]=1[CH:4]=[N:5][C:6]([CH3:13])=[N:7]2 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.03 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C2C(NC(=NC2=C(C=C1)F)C)=O

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

600 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred for 72 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are removed azeotropically with toluene in a vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue is mixed with 40 ml of a 25% ammonia solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while being cooled with ice, and it

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

It is diluted with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

It is extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase is washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by evaporation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

1.7 g of 4-chloro-5,8-difluoro-2-methylquinazoline, which is dissolved in 60 ml of ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

5 ml of triethylamine, is obtained quantitatively

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

it is shaken for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(480 ml hydrogen absorption) under a hydrogen atmosphere at normal pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Catalyst is removed from the solution by means of filtration on Celite, whereby it

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by evaporation

|

Outcomes

Product

Details

Reaction Time |

72 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C2C=NC(=NC2=C(C=C1)F)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 550 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 58.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |